molecular formula C10H7F3N2 B7951905 1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

Cat. No.: B7951905
M. Wt: 212.17 g/mol
InChI Key: ZMKIXQIEAJXVQB-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a fluorinated heterocyclic compound featuring a cyclopropane ring fused to a carbonitrile group and a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position. The compound’s commercial availability (CymitQuimica) highlights its relevance in synthetic chemistry workflows, particularly for constructing trifluoromethylated building blocks .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(15-8)9(6-14)4-5-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKIXQIEAJXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various synthetic routes, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds or Simmons-Smith reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on pyridine substitution patterns, ring systems, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Pyridine Substituent Position Ring System Functional Group(s) Molecular Weight (g/mol) Potential Application Reference(s)
1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile 6-position (-CF₃) Cyclopropane Carbonitrile Calculated: ~242.2 Agrochemical/Pharmaceutical (inferred)
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 5-position (-CF₃) Piperidine Carboxylic acid 274.23 Synthetic intermediate
B.1.31 (EU Patent) 5-position (-CF₃, -OCH₂CF₃) Pyridine Trifluoroethoxy, tetrazole N/A Fungicide
B.1.54 (EU Patent) 2-position (-CF₃) Pyridine Triazole, bromophenoxy N/A Fungicide

Key Observations:

Substituent Position Effects: The 6-position -CF₃ group in the target compound may confer distinct electronic and steric properties compared to 5-position analogs (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid). In fungicidal compounds like B.1.31 and B.1.54 (EU Patent), trifluoromethyl groups at the 2- or 5-positions on pyridine are linked to enhanced bioactivity, suggesting the target compound’s -CF₃ placement could similarly influence efficacy .

Cyclopropanes are known to enhance lipophilicity and bioavailability in drug candidates . Piperidine-based analogs (e.g., 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid) may favor hydrogen bonding via the carboxylic acid group, unlike the carbonitrile’s electron-deficient nature .

This contrasts with carboxylic acids (proton donors) or triazoles (hydrogen-bond acceptors) in analogs . The -CF₃ group enhances lipophilicity and resistance to oxidative degradation, a feature shared with patented fungicides like B.1.31 and B.1.54 .

Biological Activity

1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile (CAS No. 1346544-42-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C₁₀H₇F₃N₂
  • Molecular Weight : 212.17 g/mol
  • CAS Number : 1346544-42-0

Structural Characteristics

The compound features a cyclopropane ring attached to a pyridine moiety with a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. Its trifluoromethyl group enhances metabolic stability, making it a candidate for drug development.

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary assays suggest that this compound may possess antibacterial properties against various strains, although further studies are needed to quantify this effect.

Neuroprotective Effects

Recent investigations into pyridine derivatives have highlighted their potential neuroprotective effects. The unique structure of this compound suggests it may modulate neurotransmitter systems, although specific data on its neuroprotective activity remains sparse.

Study on Anticancer Activity

A case study involving similar compounds indicated that pyridine derivatives can inhibit diacylglycerol acyltransferase (DGAT2), an enzyme implicated in lipid metabolism and cancer progression. This suggests a potential pathway for this compound's action against cancer cells .

Data Summary Table

PropertyValue
Chemical NameThis compound
CAS Number1346544-42-0
Molecular FormulaC₁₀H₇F₃N₂
Molecular Weight212.17 g/mol
Potential ActivitiesAnticancer, Antimicrobial
Mechanism of ActionEnzyme inhibition, Neurotransmitter modulation

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